(6-Fluoro-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)(4-methoxyphenyl)methanone
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Overview
Description
(6-Fluoro-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)(4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C28H26FN3O3 and its molecular weight is 471.532. The purity is usually 95%.
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Scientific Research Applications
Novel Fluorophore Development
A study highlighted the synthesis of a novel fluorophore, 6-methoxy-4-quinolone (6-MOQ), derived from 5-methoxyindole-3-acetic acid. This compound exhibits strong fluorescence across a wide pH range in aqueous media, making it potentially useful for biomedical analysis. Its stability against light and heat, along with its application as a fluorescent labeling reagent for carboxylic acids, underscores its utility in sensitive detection methods in various research contexts (Hirano et al., 2004).
Antibacterial Activity of Fluoroquinolones
Research into the antibacterial efficacy of fluoroquinolone derivatives has been extensive. One study synthesized novel fluorophenyliminopropadienones and demonstrated their conversion into fluoroquinolones through interactions with methanol. This process revealed a pathway to generate quinolones that potentially possess antibacterial properties, thereby contributing to the development of new antimicrobial agents (Fulloon & Wentrup, 2009).
Quinolone Derivatives as Tubulin Polymerization Inhibitors
A series of 2-phenyl-3-hydroxy-4(1H)-quinolinone derivatives, modified with fluorine atoms, were synthesized and evaluated for their cytotoxic activities against cancer cell lines. These derivatives, particularly those with multiple fluorine substitutions, showed promise as tubulin polymerization inhibitors, indicating their potential application in cancer therapy. The study underscores the relevance of structural modifications to enhance the anticancer activity of quinolone derivatives (Řehulka et al., 2020).
Synthesis and Evaluation of Quinolone Antibacterials
Another study focused on the synthesis of thiazolopyrazine-incorporated tetracyclic quinolone antibacterials. These novel compounds displayed potent in vitro and in vivo antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The research highlights the potential of structurally unique quinolone derivatives in addressing the challenge of antibiotic resistance (Inoue et al., 1994).
Environmental Fate of Fluoroquinolones
The oxidative transformation of fluoroquinolone antibacterial agents by manganese oxide was examined to understand their environmental fate. This study found that fluoroquinolones undergo oxidative reactions resulting in dealkylation and hydroxylation, particularly at the piperazine moiety. The findings contribute to our understanding of how fluoroquinolones degrade in sediment-water environments, highlighting the role of natural oxidants in mitigating the environmental impact of these compounds (Zhang & Huang, 2005).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as fluoroquinolones, are known to interact with dna gyrase and topoisomerase iv . These enzymes play a crucial role in bacterial DNA replication, making them a common target for antibacterial agents .
Mode of Action
For instance, fluoroquinolones inhibit the activity of DNA gyrase and topoisomerase IV, disrupting DNA supercoiling and leading to the death of the bacterial cell .
Biochemical Pathways
Based on the known actions of similar compounds, it can be inferred that this compound may affect the dna replication pathway in bacteria by inhibiting key enzymes .
Pharmacokinetics
The structure-activity relationship study of fluoroquinolones suggests that the carboxylic acid or hydrolyzable amide and ester group at the c-3 position is essential for activity, and a basic group at c-7 can influence the potency and pharmacokinetics of fluoroquinolones .
Result of Action
It can be inferred from related compounds that its action could potentially lead to the disruption of dna supercoiling in bacterial cells, thereby inhibiting their ability to replicate and ultimately leading to cell death .
properties
IUPAC Name |
[6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26FN3O3/c1-34-22-8-3-19(4-9-22)28(33)25-18-30-26-12-5-20(29)17-24(26)27(25)32-15-13-31(14-16-32)21-6-10-23(35-2)11-7-21/h3-12,17-18H,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFZUUVDXJERBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=C(C=C5)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.